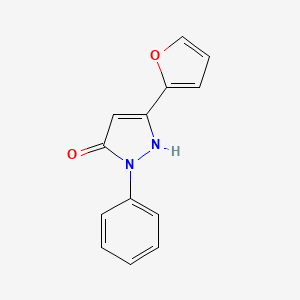

3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

1005591-87-6; 6836-83-5 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.235 |

IUPAC Name |

5-(furan-2-yl)-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C13H10N2O2/c16-13-9-11(12-7-4-8-17-12)14-15(13)10-5-2-1-3-6-10/h1-9,14H |

InChI Key |

LJWKEOLULDABCT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CO3 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Ol and Its Analogues

Classical Cyclocondensation Approaches to Pyrazole (B372694) Formation

The cornerstone of pyrazole synthesis has historically been the cyclocondensation reaction, a process that forms the heterocyclic ring by joining two components. The most prevalent methods involve the reaction of a hydrazine (B178648) derivative with a molecule containing a 1,3-dicarbonyl or an α,β-unsaturated carbonyl system.

Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The most direct and widely employed method for synthesizing 1-phenyl-3-substituted-pyrazol-5-ones is the Knorr pyrazole synthesis. This reaction involves the condensation of phenylhydrazine (B124118) with a β-ketoester (a type of 1,3-dicarbonyl compound).

For the specific synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol, the key precursors are phenylhydrazine and ethyl 3-(furan-2-yl)-3-oxopropanoate. The reaction mechanism proceeds through an initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ethanol (B145695) to yield the final pyrazol-5-ol product. The reaction is typically conducted by refluxing the reactants in a suitable solvent, such as ethanol. This method is highly effective for producing a wide range of pyrazole derivatives with various substituents at the 3-position. orientjchem.orgnih.govresearchgate.net A closely related synthesis, the reaction between ethyl acetoacetate (B1235776) and phenylhydrazine to produce 3-methyl-1-phenylpyrazol-5-one, is a well-established procedure that underscores the reliability of this approach. orientjchem.org

Table 1: Classical Synthesis via 1,3-Dicarbonyl Compounds

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

|---|---|---|---|

| Ethyl 3-(furan-2-yl)-3-oxopropanoate | Phenylhydrazine | This compound | Reflux in Ethanol |

Synthesis via α,β-Unsaturated Carbonyl Systems, including Chalcones

An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, most notably chalcones. Chalcones are open-chain flavonoids that possess a reactive three-carbon α,β-unsaturated keto group.

The synthesis begins with the Claisen-Schmidt condensation of an aryl methyl ketone with an aryl aldehyde to form the chalcone (B49325) intermediate. For the target molecule, this would involve reacting acetophenone (B1666503) with furan-2-carbaldehyde to produce 1-(furan-2-yl)-3-phenylprop-2-en-1-one, or more appropriately, reacting a furan-containing ketone with benzaldehyde. Subsequently, this furan-substituted chalcone undergoes a cyclocondensation reaction with phenylhydrazine. researchgate.netnih.gov The reaction typically proceeds in a solvent like ethanol or acetic acid, sometimes with the addition of a base or acid catalyst, and results in the formation of a dihydropyrazole (pyrazoline) intermediate, which can then be oxidized to the corresponding pyrazole. researchgate.netnih.govnih.gov This method is versatile, allowing for diverse substitution patterns on both the phenyl and furan (B31954) rings by selecting the appropriate starting aldehydes and ketones. researchgate.netresearchgate.net

Table 2: Chalcone-Based Synthesis of Pyrazoline Precursors

| Chalcone Precursor 1 | Chalcone Precursor 2 | Intermediate | Cyclizing Agent | Final Product Type |

|---|---|---|---|---|

| Furan-2-yl methyl ketone | Benzaldehyde | (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 1,5-diphenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole |

Modern and Green Chemistry Synthesis Routes for Furan-Substituted Pyrazolones

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic chemistry has focused on developing "green" methodologies. These include catalyst-free reactions, the use of novel catalysts like nanoparticles, and one-pot multicomponent strategies that enhance atom economy and reduce waste.

Catalyst-Free Condensation Reactions

Recent advancements have demonstrated that the synthesis of pyrazole derivatives can be achieved under catalyst-free conditions, often utilizing green solvents or solvent-free protocols. researchgate.net For instance, the one-pot synthesis of highly substituted pyrazoles has been successfully conducted through the reaction of aldehydes, malononitrile (B47326), and phenylhydrazine in green solvents like polyethylene (B3416737) glycol (PEG-400) and water at room temperature, promoted by ultrasonic irradiation. researchgate.net This approach avoids the use of hazardous catalysts and organic solvents, simplifying the work-up procedure and reducing environmental impact. researchgate.net The synthesis of related furo[2,3-c]pyrazole systems has also been achieved in water through catalyst-free, four-component domino reactions, highlighting the potential for aqueous, catalyst-free synthesis of the target molecule. researchgate.net

Nanocatalyst-Mediated Syntheses

The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery compared to their bulk counterparts. Various nanocatalysts have been explored for the synthesis of pyrazole and pyrazolone (B3327878) derivatives.

Magnetic nanoparticles, in particular, offer a distinct advantage as they can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification. For example, a magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, has been effectively used for the one-pot, three-component synthesis of fused pyrazoles from arylglyoxals, diketones, and 1H-pyrazole-5-amines. nih.gov This demonstrates the potential for using sophisticated nanocatalysts to mediate complex transformations leading to pyrazole-containing structures under mild conditions. nih.gov

One-Pot Multicomponent Reaction Strategies

The synthesis of pyrazolone-related structures is well-suited to MCR strategies. For example, the four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound like malononitrile can produce complex pyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov In such a reaction, the pyrazolone intermediate is generated in situ from the hydrazine and β-ketoester, which then reacts further with the other components. researchgate.net This strategy could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials in a streamlined, one-pot process. nih.govnih.gov

Table 3: Overview of Synthetic Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| Classical Cyclocondensation (1,3-Dicarbonyls) | Reaction of β-ketoesters with phenylhydrazine. | Well-established, reliable, direct route. |

| Classical Cyclocondensation (Chalcones) | Cyclization of α,β-unsaturated ketones with phenylhydrazine. | Versatile, allows for diverse substitution patterns. |

| Catalyst-Free Synthesis | Reactions in green solvents or neat, often with ultrasound. | Environmentally friendly, avoids toxic catalysts, simple workup. |

| Nanocatalyst-Mediated Synthesis | Use of catalysts like magnetic nanoparticles. | High efficiency, catalyst recyclability, mild reaction conditions. |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity, time-saving. |

Targeted Functionalization and Derivatization Approaches

The inherent reactivity of the this compound scaffold allows for a variety of targeted functionalization and derivatization strategies. These modifications are crucial for modulating the compound's physicochemical properties and for the synthesis of more complex molecular architectures. Key approaches include Mannich reactions for aminomethylation, coupling reactions for the introduction of new carbon-carbon bonds, the formation of fused heterocyclic systems, and the synthesis of ester derivatives.

Mannich Reactions in Pyrazolone Synthesis

The Mannich reaction is a versatile and widely utilized method in organic synthesis for the aminomethylation of acidic protons. In the context of pyrazolone chemistry, this reaction is particularly effective for introducing N-methyl or other substituted aminoalkyl groups, leading to the formation of Mannich bases. These derivatives are of significant interest due to their diverse biological activities. derpharmachemica.commdpi.com

The reaction typically involves the condensation of a compound containing an active hydrogen atom, such as a pyrazolone, with an aldehyde (commonly formaldehyde) and a primary or secondary amine. mdpi.com For instance, pyrazolone derivatives can be synthesized through the reaction of a primary amine, an aldehyde, and a compound with an active hydrogen, which is then replaced by an aminomethylene group. mdpi.com

A notable example is the synthesis of 1-(furan-2-carbonyl)-3-methyl-4-(2-phenyl hydrazono)-1H-pyrazol-5(4H)-one through a Mannich reaction involving ethyl-2-substituted phenyl hydrazono-3-oxobutyrates and furan-2-carbohydrazide. ijpsr.com This highlights the utility of the Mannich reaction in incorporating furan moieties into pyrazolone structures.

The general scheme for the Mannich reaction with pyrazolones can be represented as follows:

General Reaction Scheme for Mannich Base Formation from Pyrazolones

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Novel Mannich bases containing pyrazole-5-one phosphonates have also been synthesized, demonstrating the broad applicability of this reaction. openpharmaceuticalsciencesjournal.com For example, diethyl (((4-chlorophenyl) amino) (3-methyl-1-(morpholinomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl) methyl) phosphonates were prepared with a yield of 68%. openpharmaceuticalsciencesjournal.com

Coupling Reactions and Post-Synthetic Modifications (e.g., Sonogashira Cross-Coupling)

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-existing molecule, allowing for the introduction of new functional groups and the construction of more complex structures that might be difficult to access through direct synthesis. researchgate.netresearchgate.net Among the various PSM techniques, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful tools for forming carbon-carbon bonds. nih.gov

The Sonogashira cross-coupling reaction is a method to form a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction has been successfully applied to pyrazole derivatives, enabling the introduction of alkynyl moieties. For instance, substituted iodopyrazole derivatives can undergo Sonogashira cross-coupling with phenylacetylene (B144264) under standard conditions [PdCl2(PPh3)2, CuI, Et3N, DMF] to yield the corresponding alkynylated pyrazoles in good yields. researchgate.nettandfonline.comresearchgate.net

A specific example involves the coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene, which proceeds selectively to give 5-chloro-4-(phenylethynyl)pyrazoles. tandfonline.com This demonstrates the regioselectivity of the reaction, a crucial aspect in the synthesis of well-defined structures.

Conditions and Yields for Sonogashira Coupling of Iodopyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | DMF | Good |

Furthermore, the Sonogashira reaction can be part of a cascade sequence to construct more complex heterocyclic systems. An efficient approach for the preparation of pyrazoles involves a Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by a cyclization of N-propargyl sulfonylhydrazones. rsc.org

Formation of Fused and Bi-heterocyclic Systems Incorporating Pyrazole and Furan Moieties

The synthesis of fused and bi-heterocyclic systems containing both pyrazole and furan rings has garnered significant attention due to the interesting biological properties of such compounds. semanticscholar.orgresearchgate.net These systems can be constructed through various synthetic strategies, often involving cyclocondensation or cycloaddition reactions.

One approach involves the use of pyrazole-4-carbaldehydes as versatile precursors for the synthesis of fused pyrazole systems. semanticscholar.orgresearchgate.net For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized through the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with α-methylene ketones. semanticscholar.org

The condensation of furan-2,3-dione with aryl hydrazines has also been reported to yield pyrazole derivatives, specifically 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. orientjchem.org This reaction provides a direct route to incorporate a furan-derived moiety into the pyrazole core.

Another strategy for creating bi-heterocyclic systems is demonstrated by the reaction of 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enaminone can then be treated with hydrazonoyl halides to afford novel bipyrazolyl methanone (B1245722) derivatives. tandfonline.com

Examples of Fused and Bi-heterocyclic Systems

| Starting Materials | Resulting Heterocyclic System |

|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde, α-Methylene ketone | Pyrazolo[3,4-b]pyridine |

| Furan-2,3-dione, Aryl hydrazine | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid |

The synthesis of pyrazolyl chalcones and their subsequent conversion to pyrazolyl pyrazolines is another route to bi-heterocyclic systems. For instance, furan-containing pyrazolyl chalcones can be synthesized via the Claisen-Schmidt condensation of 1-(2,5-dimethylfuran-3-yl)ethanone with substituted pyrazole aldehydes. rkmmanr.org

Synthesis of Pyrazolyl Esters and Related Derivatives

The synthesis of pyrazolyl esters from pyrazolones is a straightforward derivatization that can significantly alter the compound's properties. Esterification is typically achieved by reacting the pyrazolone with an appropriate acylating agent, such as an acid chloride or anhydride.

A direct example is the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. This compound was obtained from the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride. mdpi.com The reaction can be carried out in the presence of a base, such as triethylamine (B128534) in dichloromethane, to afford the ester in high yield. mdpi.com

Synthesis of a Pyrazolyl Ester

| Pyrazolone | Acylating Agent | Reaction Conditions | Product |

|---|

The formation of such esters highlights the nucleophilic character of the hydroxyl group in the pyrazolone tautomer. This reactivity allows for the introduction of a wide variety of ester functionalities, providing a means to fine-tune the molecule's electronic and steric properties. The classical method for synthesizing pyrazolones themselves involves the condensation of hydrazines with β-ketoesters. nih.gov

Structural Elucidation and Characterization Techniques in 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Ol Studies

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in the study of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol, offering a detailed view of its atomic and molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the furan (B31954), phenyl, and pyrazole (B372694) rings. For a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the phenyl protons appear as multiplets in the aromatic region, while the furan and pyrazole protons exhibit characteristic doublets and singlets, respectively mdpi.comresearchgate.net. The position of the pyrazole C4-H proton is particularly indicative of the surrounding electronic environment mdpi.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the furan, phenyl, and pyrazole rings will produce a distinct signal. In analogous structures, the chemical shifts of the pyrazole ring carbons are sensitive to the nature of the substituents mdpi.comnih.gov. The carbonyl carbon in the pyrazolone (B3327878) tautomer would appear at a significantly downfield chemical shift.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is especially useful for studying the tautomerism of pyrazole derivatives, as the nitrogen atoms are directly involved in the proton exchange process ipb.pt. The chemical shifts of the two nitrogen atoms in the pyrazole ring can help to distinguish between different tautomeric forms and provide insight into the electronic structure of the heterocyclic core mdpi.comresearchgate.net. In a similar pyrazole derivative, the N-1 and N-2 atoms of the pyrazole ring show distinct signals in the ¹⁵N NMR spectrum mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Core Structure of this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C4-H | 5.9 - 6.3 | 95 - 100 |

| Phenyl H (ortho) | 7.5 - 7.8 | 118 - 124 |

| Phenyl H (meta) | 7.4 - 7.5 | 129 - 130 |

| Phenyl H (para) | 7.2 - 7.4 | 126 - 128 |

| Furan H-3 | 6.7 - 6.8 | 112 - 116 |

| Furan H-4 | 6.4 - 6.5 | 106 - 110 |

| Furan H-5 | 7.4 - 7.6 | 143 - 145 |

| Pyrazole C3 | - | 148 - 152 |

| Pyrazole C5 | - | 143 - 145 |

| Phenyl C1 | - | 138 - 140 |

| Furan C2 | - | 130 - 132 |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group (in the enol tautomer) typically in the range of 3200-3600 cm⁻¹, C=O stretching (in the keto tautomer) around 1700 cm⁻¹, C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-O-C stretching of the furan ring mdpi.comresearchgate.netmdpi.com. The presence and position of the O-H and C=O bands can provide evidence for the predominant tautomeric form in the solid state.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular formula. The fragmentation pattern can offer clues about the structure of the molecule. For pyrazoline-based compounds, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents researchgate.net. The furan ring is also known to undergo characteristic fragmentation upon electron ionization ed.ac.uk.

Table 2: Expected IR Absorption Bands and Mass Spectrometry Fragments for this compound

| Technique | Feature | Expected Value/Fragment |

| IR Spectroscopy | O-H stretch (enol) | 3200-3600 cm⁻¹ |

| C=O stretch (keto) | ~1700 cm⁻¹ | |

| C=N / C=C stretch | 1500-1650 cm⁻¹ | |

| C-O-C stretch (furan) | 1000-1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z corresponding to C₁₃H₁₀N₂O₂ |

| [M - CO]⁺ | Loss of carbon monoxide | |

| [M - C₆H₅]⁺ | Loss of phenyl group | |

| [Furan ring fragments] | m/z 68, 39 |

X-ray Crystallography for Precise Molecular Geometry Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not available in the provided search results, the crystal structure of a very closely related derivative, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, provides significant insights researchgate.net.

Investigation of Tautomeric Forms and Isomerism within the Pyrazol-5-ol Framework

Pyrazol-5-ol derivatives, including this compound, are known to exist in different tautomeric forms researchgate.net. The principal tautomers are the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one). The equilibrium between these forms is influenced by factors such as the nature of the substituents, the solvent, and the temperature researchgate.netresearchgate.net.

The presence of the furan and phenyl substituents at the C3 and N1 positions, respectively, will influence the relative stability of these tautomers. Studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is often favored in solution and in the solid state fu-berlin.de. The investigation of these tautomeric equilibria is crucial for understanding the reactivity and biological activity of the compound. Spectroscopic techniques, particularly ¹H, ¹³C, and ¹⁵N NMR, are instrumental in studying the tautomeric equilibrium in solution, as the chemical shifts of the pyrazole ring atoms are sensitive to the tautomeric form present nih.govmdpi.com.

Computational and Theoretical Investigations of 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and structural properties of molecules. For compounds in the furan-pyrazole class, DFT is routinely used to understand their fundamental chemical nature.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For instance, studies on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized DFT to calculate a HOMO-LUMO energy gap of approximately 4.458 eV. nih.gov This relatively large gap suggests high electronic stability and low chemical reactivity. nih.gov A similar investigation for 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol would provide valuable insights into its electronic characteristics, but such specific data is not present in the reviewed literature.

Reactivity Prediction and Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)

Local reactivity descriptors help in identifying the most reactive sites within a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In the analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP maps showed pronounced negative potential around the oxygen atoms of the carboxylic group, indicating these as likely centers for electrophilic attack. nih.gov Fukui functions are another set of descriptors used to pinpoint specific atomic sites prone to attack. nih.gov For this compound, MEP and Fukui function analyses would elucidate the reactive nature of the furan (B31954), pyrazole (B372694), and phenyl rings, as well as the hydroxyl group, but these specific calculations have not been published.

Conformational Analysis and Stability Studies

Computational methods are employed to determine the most stable three-dimensional arrangement (conformation) of a molecule. nih.gov This is achieved by calculating the potential energy of various geometric isomers. For example, in a study of (Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, the dihedral angles between the pyrazole, phenyl, and furan rings were determined to describe the molecule's spatial orientation. nih.gov A comprehensive conformational analysis of this compound would be necessary to identify its lowest energy structure, which is fundamental for understanding its interactions and reactivity. However, such a study is not found in the existing literature.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanism Elucidation

Intrinsic Reaction Coordinate (IRC) calculations are used to map a reaction pathway from a transition state to the reactants and products. This method provides a clear depiction of the reaction mechanism at a molecular level. While IRC is a standard tool in computational chemistry for understanding reaction dynamics, its specific application to elucidate reaction mechanisms involving this compound has not been reported.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors. nih.gov

Prediction of Ligand-Target Protein Interactions

Docking studies performed on a variety of pyrazole derivatives have shown their potential as inhibitors for protein targets like tyrosine kinases and protein kinases, which are often implicated in diseases such as cancer. researchgate.netnih.gov These studies typically report binding energies and identify key interactions, such as hydrogen bonds, within the protein's active site. researchgate.net While the pyrazole scaffold is a common feature in many computationally screened and synthesized inhibitors, specific molecular docking studies to predict the ligand-protein interactions of this compound with any biological target have not been documented in the reviewed scientific literature.

Pharmacological and Biological Activity Research of 3 Furan 2 Yl 1 Phenyl 1h Pyrazol 5 Ol and Its Derivatives in Vitro Studies

Antimicrobial Efficacy (Antibacterial and Antifungal)

The antimicrobial potential of pyrazole (B372694) derivatives, including those containing a furan (B31954) ring, has been extensively evaluated against a spectrum of pathogenic microorganisms. These in vitro studies are crucial for identifying novel compounds that could address the growing challenge of antimicrobial resistance.

Derivatives of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol have demonstrated notable efficacy against several Gram-positive bacteria. In a study evaluating a series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole compounds, significant antibacterial activity was observed. bohrium.com The minimum inhibitory concentration (MIC) was determined for strains such as Staphylococcus aureus and Bacillus subtilis. bohrium.com For instance, one derivative containing a nitro group (R=NO2) was identified as the most potent compound in the series against these bacteria. bohrium.com

Another study on novel 1,3,5-trisubstituted pyrazole derivatives also reported mild to good activity against S. aureus and B. subtilis. researchgate.net Similarly, newly synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole showed strong antimicrobial potency against B. subtilis, with some derivatives exhibiting a MIC as low as 5 μg/mL. nih.govsemanticscholar.org Research on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives also confirmed a pronounced effect on strains of S. aureus. biointerfaceresearch.com

While extensive data exists for S. aureus and B. subtilis, specific in vitro studies on the activity of this compound derivatives against Micrococcus luteus were not prominent in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of Furan-Pyrazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Staphylococcus aureus | 62.5 | bohrium.com |

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Bacillus subtilis | 125 | bohrium.com |

| Pyrazole-clubbed Thiazole Derivative 12 | Bacillus subtilis | 5 | nih.govsemanticscholar.org |

| Pyrazole-clubbed Thiazole Derivative 13 | Bacillus subtilis | 5 | nih.govsemanticscholar.org |

| Pyrazole-clubbed Thiazole Derivative 19 | Bacillus subtilis | 5 | nih.govsemanticscholar.org |

| 3-phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis | 0.625 mg/mL | bdpsjournal.org |

The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Studies on 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives determined their MIC values against Escherichia coli and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial activity. bohrium.comscholarsresearchlibrary.com

Research on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives also demonstrated a pronounced effect against E. coli. biointerfaceresearch.com Furthermore, other pyrazole derivatives have been synthesized and tested, showing significant activity against Gram-negative bacteria. nih.gov For example, 3-phenyl-5-pyrazolone (PhPzO) and its propyl analogue (PrPzO) showed activity against E. coli and P. aeruginosa with MIC values of 2.5 mg/mL and 1.25 mg/mL, respectively. bdpsjournal.org However, specific in vitro studies focusing on the activity of this compound derivatives against Yersinia enterocolitica and Aeromonas hydrophila are not extensively documented in the available literature.

Table 2: In Vitro Antibacterial Activity of Furan-Pyrazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Escherichia coli | 125 | bohrium.com |

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Pseudomonas aeruginosa | 250 | bohrium.com |

| 3-propyl-5-pyrazolone (PrPzO) | Escherichia coli | 1.25 mg/mL | bdpsjournal.org |

| 3-propyl-5-pyrazolone (PrPzO) | Pseudomonas aeruginosa | 1.25 mg/mL | bdpsjournal.org |

In addition to antibacterial effects, furan-pyrazole derivatives have been investigated for their antifungal properties. A series of 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides were synthesized and evaluated in vitro for their antifungal susceptibilities, showing potential as antifungal agents. nih.gov

Studies on 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives reported their MIC against Candida albicans and Aspergillus niger. bohrium.com The derivative featuring a nitro group showed the most promise. bohrium.com Other research into pyrazole derivatives confirmed their pronounced effect on fungi of the genus Candida. biointerfaceresearch.comnih.gov Specifically, pyrazole-clubbed thiazole derivatives have demonstrated strong efficacy against C. albicans, with MIC values as low as 5 μg/mL. nih.govsemanticscholar.org

Table 3: In Vitro Antifungal Activity of Furan-Pyrazole Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Candida albicans | 125 | bohrium.com |

| 5-(4-nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Aspergillus niger | 250 | bohrium.com |

| Pyrazole-clubbed Thiazole Derivative 12 | Candida albicans | 5 | nih.govsemanticscholar.org |

| Pyrazole-clubbed Thiazole Derivative 13 | Candida albicans | 5 | nih.govsemanticscholar.org |

| Pyrazole-clubbed Pyrimidine Derivative 8 | Candida albicans | 10 | nih.govsemanticscholar.org |

Antioxidant Potential

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Consequently, the antioxidant potential of novel synthetic compounds is an area of intense research.

The antioxidant capacity of furan-pyrazole derivatives has been assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate the ability of a compound to act as a free radical scavenger. ekb.eg

One study investigated the antioxidant activity of 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one and found it exhibited moderate DPPH radical scavenging activity of 45.12%. Other research on bioactive furan-derivatized pyrazole carboxamides also included in vitro evaluation of their antioxidant susceptibilities. nih.gov Pyrazoline and pyrazole derivatives have shown notable antioxidant activities in DPPH scavenging assays, with some compounds demonstrating SC50 (the concentration required to scavenge 50% of radicals) values as low as 9.91 µg/mL. ekb.eg While the DPPH assay is widely reported, specific data from Ferric Reducing Antioxidant Power (FRAP) assays for this compound and its direct derivatives is less common in the reviewed literature.

Anti-inflammatory Investigations (In Vitro Models)

Derivatives of this compound have been evaluated for their anti-inflammatory potential using various in vitro models. A primary method for this assessment is the protein denaturation assay, which simulates inflammation-induced protein damage.

A study investigating a series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives demonstrated notable anti-inflammatory effects. scholarsresearchlibrary.com The in vitro activity was determined by the egg albumin denaturation method, with diclofenac (B195802) sodium serving as the standard reference drug. The results indicated that the compound's anti-inflammatory capacity is influenced by the nature of the substituent on the phenyl ring. scholarsresearchlibrary.com

Key findings from this research revealed that derivatives bearing electron-donating groups on the phenyl ring exhibited enhanced anti-inflammatory activity. scholarsresearchlibrary.com Specifically, the compound 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, which features an amino group (NH2) at the para position, was identified as the most potent derivative in the series. It displayed an IC50 value of 419.05 µg/ml. scholarsresearchlibrary.com In contrast, derivatives with electron-withdrawing groups, such as halogens, also influenced the anti-inflammatory response. scholarsresearchlibrary.com

| Compound Derivative | Substituent (R) | In Vitro Model | IC50 Value (µg/ml) | Reference |

|---|---|---|---|---|

| 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline | 4-NH2 | Egg Albumin Denaturation | 419.05 | scholarsresearchlibrary.com |

| Diclofenac Sodium (Standard) | - | Egg Albumin Denaturation | - | scholarsresearchlibrary.com |

Anticancer Studies (In Vitro Cell Line Assays against MCF-7, HEPG2, HCT116)

The anticancer potential of derivatives of this compound has been explored through in vitro assays against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), HEPG2 (hepatocellular carcinoma), and HCT116. Research has focused on pyrazolyl-chalcone hybrids, which integrate the furan-pyrazole scaffold with a chalcone (B49325) moiety.

In one study, novel [3-(furan-2-yl)pyrazol-4-yl]chalcone derivatives were synthesized and evaluated for their cytotoxic effects. d-nb.infonih.gov The presence of the furan moiety was found to increase the anticancer activity against the MCF-7 cell line. d-nb.info Another investigation into substituted chalcone-pyrazole hybrids, specifically 2-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2H-indene-1,3-dione, showed promising activity against MCF-7, HepG2, and HCT116 cancer cell lines. nih.gov

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The results for several derivatives are summarized below.

| Compound Derivative | Cell Line | IC50 Value (µg/ml) | Reference Drug | Reference Drug IC50 (µg/ml) | Reference |

|---|---|---|---|---|---|

| [3-(furan-2-yl) pyrazol-4-yl]chalcone 7a | MCF-7 | - | Doxorubicin | - | d-nb.info |

| [3-(furan-2-yl) pyrazol-4-yl]chalcone 7c | MCF-7 | - | Doxorubicin | - | d-nb.info |

| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone 7g | HepG2 | 26.6 | Doxorubicin | 21.6 | nih.govresearchgate.net |

| 2-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2H-indene-1,3-dione | MCF-7 | - | - | - | nih.gov |

| 2-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2H-indene-1,3-dione | HepG2 | - | - | - | nih.gov |

| 2-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2H-indene-1,3-dione | HCT116 | - | - | - | nih.gov |

Antiviral Assessments (In Vitro Models)

The antiviral properties of pyrazole derivatives have been a subject of scientific inquiry, with studies investigating their efficacy against various viral pathogens. Research has demonstrated that heterocyclic compounds based on a pyrazole scaffold can exhibit significant antiviral activity.

More recent research has explored the activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov In vitro dose-dependent viral inhibition assays indicated that these compounds could attenuate the viruses through multiple modes of action, suggesting they possess direct antiviral properties. nih.gov

Enzyme Inhibition Assays

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in various diseases.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several studies have synthesized and evaluated pyrazole-based compounds as AChE inhibitors.

One line of research involved the synthesis of new thiazolyl-pyrazoline derivatives, which were then tested for their inhibitory effects on AChE using a modified Ellman's spectrophotometric method. nih.gov Among the synthesized series, 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole was identified as the most effective AChE inhibitor, demonstrating an inhibition of 38.5 ± 2.85%. nih.gov

Another study focused on a series of 3-aryl-1-phenyl-1H-pyrazole derivatives. Most of these compounds showed good AChE inhibitory activity, with some reaching the nanomolar or low micromolar range. nih.gov The compound N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was found to be the most potent AChE inhibitor in this series, with a pIC50 value of 4.2. nih.gov

| Compound Derivative | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole | Acetylcholinesterase (AChE) | 38.5 ± 2.85% inhibition | nih.gov |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | Acetylcholinesterase (AChE) | pIC50 = 4.2 | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is relevant for treating neurodegenerative disorders and depression. Research has been conducted on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives to assess their ability to selectively inhibit MAO isoforms. These compounds were found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.gov

Similarly, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were assayed in vitro as inhibitors of MAO-A and MAO-B. Many of these compounds demonstrated good and selective MAO-B inhibitory activity. nih.gov The compound N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor with a pIC50 of 3.47. nih.gov Structure-activity relationship studies indicated that fluoro derivatives had greater MAO-B inhibitory activity compared to their chloro counterparts. nih.gov

| Compound Derivative Class/Name | Enzyme Target | Activity/Selectivity | Reference |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-A | Potent and selective inhibition | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | MAO-B | Highly selective inhibition (pIC50 = 3.47) | nih.gov |

Kinases are critical enzymes in cell signaling, and their dysregulation is linked to diseases like cancer and Parkinson's disease. Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a significant target, particularly for Parkinson's disease, as mutations in the LRRK2 gene can lead to increased kinase activity. nih.govnih.govresearchgate.net

Research efforts have focused on developing small-molecule inhibitors of LRRK2. While specific studies on this compound derivatives targeting G-protein-coupled receptor kinases were not prominently found, significant work has been done on pyrazole-based LRRK2 inhibitors. For example, a novel chemotype of LRRK2 kinase inhibitors based on 1H-pyrazole biaryl sulfonamides has been discovered. researchgate.net Further development led to the discovery of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as potent and highly selective inhibitors of the G2019S-LRRK2 mutant, which is commonly associated with Parkinson's disease. researchgate.net These compounds represent a promising starting point for developing brain-penetrant LRRK2 inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Analysis of the in vitro data allows for the derivation of key structure-activity relationships (SAR).

Influence of Substituents on the Phenyl Ring:

The substitution pattern on the phenyl ring attached to the pyrazole nitrogen (N1 position) or at other positions (such as C3 or C5) is a critical determinant of activity.

For Antimicrobial Activity: In a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles, the presence of a simple phenyl ring or a 4-bromo-substituted phenyl ring at the C3-position resulted in notable antimicrobial activity. researchgate.net This indicates that both electron-donating and electron-withdrawing groups can influence the antimicrobial profile.

For Cannabinoid Receptor Antagonism: In a different class of pyrazole derivatives, SAR studies revealed that a para-substituted phenyl ring at the C5-position and a 2,4-dichlorophenyl substituent at the N1-position were crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity. elsevierpure.com The most potent compound in this series featured a p-iodophenyl group at the C5-position. elsevierpure.com

For Antileishmanial Activity: The presence of a chlorine atom on the phenyl ring was found to be favorable for antileishmanial effects, whereas a 4-bromo group diminished the activity. nih.gov

Influence of the Furan Moiety:

Influence of Modifications to the Pyrazole Core:

Modifications to the pyrazole ring, such as N-substitution or changes at positions 3 and 5, significantly impact binding affinity and efficacy.

N-Substitution: The introduction of lipophilic moieties like methyl or phenyl groups on the pyrazole nitrogen can lead to a decrease in inhibitory activity against certain enzymes, such as meprin α and β, when compared to the unsubstituted analog. nih.gov

Substitution at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring is vital. For instance, in one study, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) decreased activity, while a cyclopentyl moiety maintained similar activity, suggesting that the size and lipophilicity of these substituents are important for target interaction. nih.gov

Aromatization: The state of the pyrazole ring (e.g., dihydropyrazole vs. aromatic pyrazole) can be a driving force for activity. The relative instability of 4,5-dihydro-1H-pyrazoles is thought to contribute to their antioxidant activity, as they have a tendency to donate hydrogen atoms and electrons to become the more stable aromatic pyrazole. researchgate.net

Future Perspectives and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. The future of synthesizing compounds like 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol lies in the adoption of greener and more sustainable chemical practices. nih.gov

Key areas for future research include:

Microwave and Ultrasonic-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions. Exploring one-pot, multi-component reactions under microwave or ultrasonic irradiation could provide highly efficient and environmentally friendly pathways to furan-containing pyrazolones. bohrium.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," minimizes the use and disposal of volatile organic compounds, which are a major source of environmental pollution. Grinding techniques and reactions on solid supports are promising avenues for the solvent-free synthesis of pyrazole derivatives.

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Developing synthetic protocols for this compound in aqueous media would represent a significant step towards a more sustainable production process. nih.gov

Use of Green Catalysts: The development and application of reusable and non-toxic catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, can significantly improve the sustainability of synthetic processes. Research into catalytic systems that can efficiently mediate the formation of the furan-pyrazolone scaffold is a critical area of interest.

A comparative overview of traditional versus sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Traditional Methods | Sustainable Methodologies |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Catalysts | Often stoichiometric and/or hazardous reagents | Recyclable catalysts, biocatalysts |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) |

| Waste Generation | Can be substantial | Generally reduced |

Application of Advanced Computational Approaches in Compound Design and Activity Prediction

The integration of computational chemistry into the drug discovery pipeline has revolutionized the way new therapeutic agents are designed and optimized. For this compound and its analogs, advanced computational approaches can provide invaluable insights, guiding synthetic efforts and prioritizing compounds for biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful tool for correlating the structural features of a series of compounds with their biological activities. benthamscience.com By developing robust QSAR models for furan-pyrazolone derivatives, it is possible to predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process. These models can help identify key structural motifs that are either beneficial or detrimental to a particular biological activity.

Molecular Docking Simulations: This technique allows for the visualization and prediction of how a small molecule, such as this compound, might bind to the active site of a biological target, such as an enzyme or a receptor. nih.gov Molecular docking can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. frontiersin.org This information is crucial for the rational design of more potent and selective inhibitors.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico tools can predict these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles. researchgate.net This early-stage assessment can save significant time and resources.

Table 2: Key Computational Approaches and Their Applications

| Computational Approach | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | Can guide the design of analogs with enhanced potency. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Can identify potential biological targets and guide lead optimization. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Can help in the early identification of compounds with poor drug-like properties. |

Deeper Elucidation of Molecular Mechanisms of Action for Observed Biological Activities

While preliminary studies may indicate that this compound and its derivatives possess certain biological activities, a thorough understanding of their molecular mechanisms of action is often lacking. Future research must focus on unraveling the precise biochemical pathways and molecular targets through which these compounds exert their effects.

Enzyme Inhibition Assays: Many pyrazolone (B3327878) derivatives are known to be inhibitors of various enzymes. frontiersin.org For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.gov Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory constants (Ki) for relevant enzymes. A recent study investigated pyrazolone derivatives bearing a 4-(furan-2-yl)benzoic acid moiety as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. benthamscience.comfrontiersin.orgijpsjournal.comresearchgate.netresearchgate.net

Cell-Based Assays: Investigating the effects of these compounds on cellular processes can provide valuable mechanistic insights. For example, assays can be used to measure the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, or the modulation of signaling pathways.

Target Identification and Validation: For compounds with interesting biological activities but unknown mechanisms, target identification studies are crucial. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to identify the specific protein(s) that a compound interacts with.

A deeper understanding of the molecular mechanisms of action will not only validate the therapeutic potential of these compounds but also enable the development of more targeted and effective second-generation analogs.

Identification and Validation of New Pharmacological Targets for Pyrazole and Furan-Pyrazolone Derivatives

The therapeutic potential of a class of compounds is intrinsically linked to the range of biological targets with which they can interact. While pyrazole derivatives have been traditionally associated with targets like COX enzymes, there is a growing body of evidence to suggest that they may have a much broader pharmacological reach. bohrium.comnih.gov

Emerging and underexplored targets for furan-pyrazolone derivatives include:

Kinases: Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer. nih.gov Several pyrazole-containing compounds have been developed as kinase inhibitors, and exploring the potential of this compound and its analogs in this area is a promising avenue of research.

G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The diverse structural features of pyrazole derivatives make them attractive scaffolds for the development of novel GPCR modulators.

Ion Channels: These membrane proteins are involved in a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. The potential for furan-pyrazolone derivatives to modulate the activity of specific ion channels warrants further investigation.

Epigenetic Targets: The field of epigenetics is a rapidly expanding area of drug discovery. Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, represent novel targets for therapeutic intervention.

The identification and validation of new pharmacological targets for this class of compounds will open up new therapeutic avenues and expand their potential applications in medicine. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters or analogous furan-containing precursors with phenylhydrazine derivatives. Optimized conditions include refluxing in ethanol or dioxane (60–80°C, 6–12 hours) to ensure complete cyclization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity . Monitoring reaction progress with thin-layer chromatography (TLC) is advised.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and furan-phenyl connectivity. For example, the hydroxyl proton (OH) typically appears as a broad singlet near δ 10–12 ppm .

- FTIR : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from analogs .

Q. What are the primary structural features influencing the compound’s reactivity?

- Methodological Answer : The hydroxyl group at the 5-position of the pyrazole ring is highly reactive, enabling alkylation or acylation. The furan moiety’s electron-rich nature facilitates electrophilic substitutions (e.g., nitration). Reactivity studies should prioritize protecting-group strategies (e.g., silylation for OH protection) before further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodological Answer :

- Comparative SAR Studies : Synthesize structural analogs (e.g., varying substituents on the phenyl or furan rings) and test bioactivity in standardized assays (e.g., enzyme inhibition, cytotoxicity).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or α-synuclein, correlating with experimental data .

- Dose-Response Validation : Perform IC₅₀/EC₅₀ assays across multiple cell lines or enzymatic systems to account for variability .

Q. What advanced crystallographic approaches are recommended for elucidating the compound’s molecular structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks and π-π stacking interactions .

- Data Collection : Ensure temperature stability (±0.1°C) during data acquisition to minimize thermal motion artifacts .

- Validation : Cross-check crystallographic data with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths/angles .

Q. How can reaction pathways for synthesizing derivatives of this compound be optimized for regioselectivity?

- Methodological Answer :

- Directed Metalation : Use lithiation (n-BuLi, THF, −78°C) at the pyrazole’s 4-position for regioselective functionalization .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for acylation/alkylation steps (e.g., 30 minutes at 100°C vs. 6 hours reflux) .

- Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) with furan-containing boronic acids .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclocondensation, reducing side reactions .

- Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.